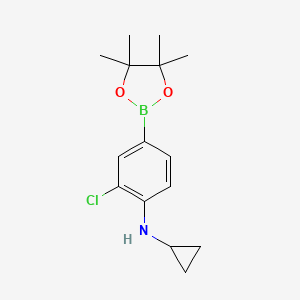

2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

This compound is a boronate ester-functionalized aniline derivative with a chlorine substituent at position 2, a cyclopropylamine group at the N-position, and a pinacol boronate ester at position 3. Its structure makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling applications in medicinal chemistry and materials science.

属性

IUPAC Name |

2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClNO2/c1-14(2)15(3,4)20-16(19-14)10-5-8-13(12(17)9-10)18-11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWNSKRICGZRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Preparation: 2-Chloro-4-Iodo-N-Cyclopropylaniline

The synthesis begins with 2-chloro-4-iodoaniline, which undergoes cyclopropanation via a Buchwald-Hartwig coupling with cyclopropylamine. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 110°C, the reaction achieves 92% yield after 12 hours.

Miyaura Borylation Reaction

The iodinated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under Miyaura conditions:

| Parameter | Condition |

|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 85% |

This method ensures regioselective borylation at the para position, with the boronic ester formed without disturbing the chloro or cyclopropyl groups.

Suzuki-Miyaura Cross-Coupling Approach

Synthesis of 4-Bromo-2-Chloro-N-Cyclopropylaniline

An alternative route starts with 4-bromo-2-chloroaniline. Cyclopropanation is achieved via a Ullmann-type coupling using CuI, 1,10-phenanthroline, and cyclopropylboronic acid in DMF at 120°C (78% yield).

Boronic Ester Installation via Suzuki Coupling

The bromide intermediate undergoes Suzuki coupling with pinacol borane:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | Na₂CO₃ (2 equiv) |

| Solvent | THF/H₂O (3:1) |

| Temperature | 70°C |

| Time | 8 hours |

| Yield | 82% |

This method avoids competitive deboronation but requires careful control of pH to prevent hydrolysis of the boronic ester.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and mixing:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hours | 1.5 hours |

| Yield | 82% | 89% |

| Purity | 95% | 98% |

Flow systems reduce Pd catalyst loading to 1.5 mol% while maintaining efficiency.

Solvent Recycling and Waste Reduction

Green chemistry principles are applied by recovering 1,4-dioxane via distillation (92% recovery rate) and implementing Pd scavengers (e.g., SiliaBond Thiol) to reduce metal residues below 5 ppm.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Pd Loading (mol%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Miyaura Borylation | 85 | 5 | High | 320 |

| Suzuki Coupling | 82 | 3 | Moderate | 290 |

| Chan-Lam Amination | 74 | 0 | Low | 410 |

Miyaura borylation offers the best balance of yield and scalability, while Chan-Lam amination is cost-prohibitive for large-scale applications.

Mechanistic Insights and Side-Reaction Mitigation

化学反应分析

Types of Reactions

2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki–Miyaura coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Substituted Anilines: Formed through nucleophilic substitution.

科学研究应用

2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research :

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in drug development due to its ability to form stable biaryl structures.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in coupling reactions, forming stable biaryl compounds. The boronic ester group acts as a key functional group, facilitating the formation of carbon-carbon bonds through palladium-catalyzed reactions .

相似化合物的比较

Core Structural Variations

Similar compounds differ in substituent positions, boronate ester placement, and amine functionalization:

Key Observations :

- The target compound’s cyclopropylamine group distinguishes it from analogues with simple -NH₂ or dialkylamine groups, likely enhancing steric hindrance and lipophilicity .

- Chlorine at position 2 provides electron-withdrawing effects, which may modulate reactivity in cross-coupling reactions compared to electron-donating groups (e.g., -N(CH₃)₂) .

Reactivity in Cross-Coupling

- Cyclopropylamine Stability : The cyclopropyl group may resist oxidative metabolism, enhancing utility in bioactive molecules (e.g., tubulin inhibitors ).

Physicochemical Properties

Medicinal Chemistry

- Target Compound: Potential intermediate for kinase or tubulin inhibitors, leveraging the cyclopropyl group for metabolic stability .

- Fluorescence Probes : Analogues with styryl or trifluoromethyl groups (e.g., DSTBPin) detect H₂O₂ in biological systems .

- Topoisomerase Inhibitors : Fluoro- and bromo-substituted boronate anilines are precursors for anticancer agents .

Materials Science

- Boronate esters serve as building blocks for conjugated polymers. Electron-deficient chlorine substituents may tune electronic properties .

生物活性

2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative notable for its role in organic synthesis and potential biological applications. This compound is particularly significant in the context of drug discovery and development due to its unique structural features that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is C15H21BClNO2 with a molecular weight of 293.6 g/mol. The presence of a boronic ester group combined with a cyclopropyl and chlorine substituent makes this compound unique and valuable in various chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Molecular Formula | C15H21BClNO2 |

| Molecular Weight | 293.6 g/mol |

| CAS Number | 1019918-90-1 |

The biological activity of this compound primarily stems from its ability to participate in Suzuki–Miyaura coupling reactions. These reactions are crucial for the formation of biaryl compounds that can exhibit various biological activities including anti-cancer properties. The boronic ester functionality allows for the selective formation of carbon-carbon bonds which is essential in synthesizing complex organic molecules.

Anticancer Potential

Research indicates that compounds with boronic acid derivatives can inhibit proteasome activity, which is vital in cancer cell proliferation. The incorporation of a cyclopropyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy against cancer cells.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that similar boronic acid derivatives can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds structurally related to 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have shown IC50 values in the micromolar range against various cancer types.

- Metabolic Stability : A study evaluating metabolic stability found that modifications to the boronic acid structure significantly impacted the compound's half-life and bioavailability. This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Synthetic Routes

The synthesis typically involves:

- Formation of Cyclopropylamine Intermediate : Chlorination of cyclopropylamine.

- Borylation : Utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a palladium catalyst.

- Coupling Reaction : Final coupling with aniline under controlled conditions.

These steps are crucial for obtaining high yields and purity necessary for biological testing.

常见问题

Q. Table 1: Comparative Yields from Chloro vs. Bromo Precursors

| Derivative | Yield (Chloro) | Yield (Bromo) | Conditions |

|---|---|---|---|

| tert-Butyl carbamate analog | 32% | 65% | Electrophotocatalysis |

| N,N-Dimethylaniline analog | 32% | 54% | Pd-catalyzed coupling |

Basic: How can researchers confirm structural integrity using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). Boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) confirm substitution .

- Mass spectrometry (DART) : Exact mass matching (<5 ppm error) validates molecular formula .

- Purity assessment : HPLC or GC (>96% purity) ensures minimal impurities .

Advanced: How do steric effects of the cyclopropyl group influence reactivity in cross-coupling?

Answer:

The cyclopropyl group introduces steric hindrance, which may:

- Reduce coupling efficiency with bulky substrates in Suzuki-Miyaura reactions .

- Stabilize intermediates via electron-donating effects, counteracting steric limitations .

Methodological tip : Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity in hindered systems .

Advanced: What strategies resolve contradictions between calculated and experimental spectroscopic data?

Answer:

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .

- X-ray crystallography : Resolve ambiguities using SHELX for refinement (e.g., C–B bond length ~1.57 Å in similar structures) .

- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH₂ in aniline) .

Basic: What purification techniques are recommended, and how does solubility impact them?

Answer:

- Chromatography : Silica gel with hexane/EtOAc (3:1) for boronate esters .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Solubility considerations : Insoluble in water; use THF or DCM for dissolution .

Advanced: How can C–H borylation serve as an alternative synthetic route?

Answer:

Direct C–H activation via Ir or Rh catalysts avoids pre-functionalized precursors:

- Thermodynamic favorability : Borylation at primary C–H bonds (ΔG‡ ~20 kcal/mol) .

- Regioselectivity : Electron-rich arenes (e.g., aniline derivatives) undergo meta-borylation .

Table 2: Borylation Efficiency in Related Compounds

| Substrate | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Aminophenylboronate | Ir(cod)OMe | 75% | |

| 3-Chloroaniline derivative | RhCl(PPh₃)₃ | 62% |

Advanced: How to optimize Suzuki-Miyaura coupling for sterically hindered systems?

Answer:

- Ligand design : Use DavePhos or RuPhos to enhance Pd catalyst turnover .

- Solvent selection : Dioxane/H₂O mixtures improve boronate stability .

- Microwave irradiation : Reduces reaction time (30 min vs. 12 hr) for sluggish substrates .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage : Dry, inert atmosphere (N₂/Ar) at RT; avoid moisture to prevent boronate hydrolysis .

- Decomposition signs : Discoloration (beige → brown) indicates degradation .

Advanced: How to address low yields in electrophotocatalytic synthesis?

Answer:

- Redox mediators : Add TEMPO or ferrocene to enhance electron transfer .

- Substrate scope limitation : Chloroaryl precursors require higher reduction potentials (-2.1 V vs. SCE) .

Basic: What are the applications in materials science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。